Propan-2-yl (4-methyl-2-nitrophenyl)carbamate

Catalog No.
S13056543
CAS No.
629648-19-7
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate

CAS Number

629648-19-7

Product Name

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate

IUPAC Name

propan-2-yl N-(4-methyl-2-nitrophenyl)carbamate

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c1-7(2)17-11(14)12-9-5-4-8(3)6-10(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

AGRXVUZVTQMMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)C)[N+](=O)[O-]

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is an organic compound classified as a carbamate, which features a propan-2-yl group attached to a carbamate functional group and a substituted aromatic ring. Its molecular formula is C11H14N2O4C_{11}H_{14}N_{2}O_{4}, and it has a molecular weight of 238.24 g/mol. The compound is recognized for its potential applications in medicinal chemistry and agrochemicals, primarily due to the biological activity associated with its nitro-substituted aromatic structure.

, including:

  • Oxidation: The nitro group can be reduced to an amine under specific conditions, leading to the formation of amine derivatives.
  • Reduction: This compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The carbamate group can engage in nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, particularly under basic conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with palladium for reduction.

Research indicates that Propan-2-yl (4-methyl-2-nitrophenyl)carbamate exhibits potential antimicrobial and antioxidant activities. The mechanism of action is thought to involve the interaction of its nitro group with biological molecules, which may lead to the formation of reactive intermediates that disrupt cellular functions. Additionally, the carbamate moiety can inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting enzymatic activity .

The synthesis of Propan-2-yl (4-methyl-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The general procedure includes:

  • Reactants: 4-nitrophenylchloroformate and isopropylamine.
  • Catalyst/Base: A base such as triethylamine is utilized.
  • Solvent: Tetrahydrofuran is commonly used as the solvent.
  • Conditions: The reaction is conducted at temperatures ranging from 10°C to 40°C with stirring for 1–2 hours.

For industrial production, similar methods are employed but optimized for larger scale operations, enhancing yield and purity through automated systems.

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate finds applications in several fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and has been investigated for its therapeutic properties.
  • Agricultural Chemicals: The compound is utilized in developing agrochemicals due to its biological activity.
  • Research: It is studied for its potential use in organic synthesis and as a model compound in biochemical studies .

Studies on the interactions of Propan-2-yl (4-methyl-2-nitrophenyl)carbamate have focused on its reactivity with biological targets. The reduction of the nitro group can lead to reactive intermediates that may interact with proteins or nucleic acids, influencing cellular processes. Additionally, the carbamate's ability to form covalent bonds with enzyme active sites suggests potential for use in enzyme inhibition studies .

Several compounds share structural similarities with Propan-2-yl (4-methyl-2-nitrophenyl)carbamate:

  • Methyl (4-nitrophenyl)carbamate: This compound contains a methyl group instead of an isopropyl group but retains similar reactivity due to the nitrophenyl moiety.
  • 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: This derivative has additional nitro and methyl groups, enhancing its complexity.

Uniqueness

Propan-2-yl (4-methyl-2-nitrophenyl)carbamate stands out due to its unique combination of functional groups that confer distinct reactivity patterns and solubility characteristics compared to similar compounds. The presence of the isopropyl group enhances its solubility and reactivity, making it particularly useful in various synthetic applications .

Compound NameStructureUnique Features
Propan-2-yl (4-methyl-2-nitrophenyl)carbamateStructureIsopropyl group enhances solubility
Methyl (4-nitrophenyl)carbamateStructureSimpler structure; less soluble
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamateStructureMore complex; additional functional groups

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

238.09535693 g/mol

Monoisotopic Mass

238.09535693 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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